3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one
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Overview
Description
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities and therapeutic potential. This compound, with its unique structural features, has garnered interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Phenoxymethyl Group: This step involves the substitution of a phenoxymethyl group at the 2-position of the quinazolinone ring.
Formation of the Schiff Base: The final step involves the condensation of the 4-chlorobenzaldehyde with the amino group at the 3-position of the quinazolinone ring to form the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. Common methods include:
Refluxing: Using solvents like ethanol or methanol under reflux conditions.
Catalysis: Employing acid or base catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the Schiff base to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Various quinazolinone derivatives.
Reduction Products: Amino derivatives of quinazolinone.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-one
- 3-(2-Chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one
Uniqueness
3-{[(4-Chlorophenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C22H16ClN3O2 |
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Molecular Weight |
389.8 g/mol |
IUPAC Name |
3-[(E)-(4-chlorophenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16ClN3O2/c23-17-12-10-16(11-13-17)14-24-26-21(15-28-18-6-2-1-3-7-18)25-20-9-5-4-8-19(20)22(26)27/h1-14H,15H2/b24-14+ |
InChI Key |
ODWVWCLZDZLMSS-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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